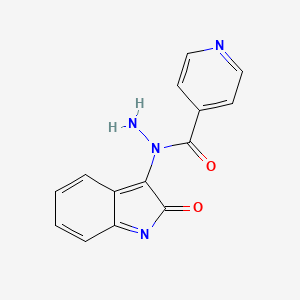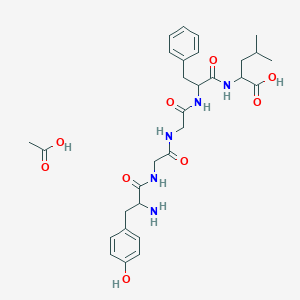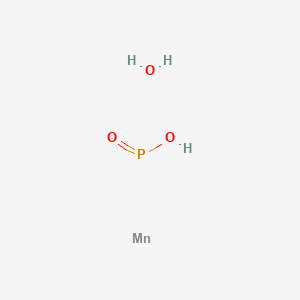
HOPO hydrate manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) hypophosphite monohydrate is a chemical compound with the formula Mn(PH₂O₂)₂·H₂O. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its off-white powder or colorless crystal appearance and has a molecular weight of 202.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese(II) hypophosphite monohydrate can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired monohydrate form. The general reaction is as follows: [ \text{Mn}^{2+} + 2 \text{H}_2\text{PO}_2^- \rightarrow \text{Mn(PH}_2\text{O}_2)_2 \cdot \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of manganese(II) hypophosphite monohydrate involves large-scale synthesis using high-purity manganese(II) salts and hypophosphorous acid. The process is optimized to achieve high yields and purity, meeting analytical specifications such as those of BPC63 .
Chemical Reactions Analysis
Types of Reactions: Manganese(II) hypophosphite monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the hypophosphite group with other functional groups under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield manganese oxides, while reduction can produce manganese metal .
Scientific Research Applications
Manganese(II) hypophosphite monohydrate has a wide range of applications in scientific research:
Chemistry: It is used in the preparation of manganese pyrophosphate and other manganese-based compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a supplement to address manganese deficiency.
Industry: It is used in the production of flame retardants, fertilizers, and other industrial products.
Mechanism of Action
The mechanism of action of manganese(II) hypophosphite monohydrate involves its interaction with molecular targets and pathways. In biological systems, manganese ions play a crucial role in enzyme catalysis, acting as cofactors for various enzymes. The hypophosphite group can participate in redox reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Manganese(II) phosphate: Mn₃(PO₄)₂
Manganese(II) sulfate: MnSO₄
Manganese(II) chloride: MnCl₂
Comparison: Manganese(II) hypophosphite monohydrate is unique due to its hypophosphite group, which imparts distinct chemical properties compared to other manganese compounds. For instance, manganese(II) phosphate is primarily used in fertilizers, while manganese(II) sulfate is commonly used in agriculture and animal feed. Manganese(II) chloride is often used in the preparation of other manganese compounds .
Properties
Molecular Formula |
H3MnO3P |
|---|---|
Molecular Weight |
136.934 g/mol |
IUPAC Name |
manganese;phosphenous acid;hydrate |
InChI |
InChI=1S/Mn.HO2P.H2O/c;1-3-2;/h;(H,1,2);1H2 |
InChI Key |
RHCDTQSNAYSQCR-UHFFFAOYSA-N |
Canonical SMILES |
O.OP=O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


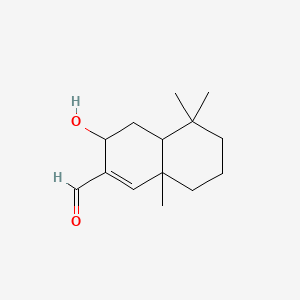

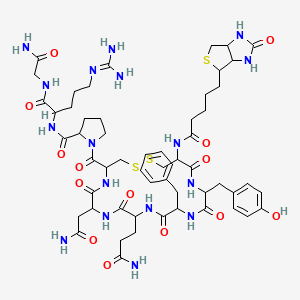
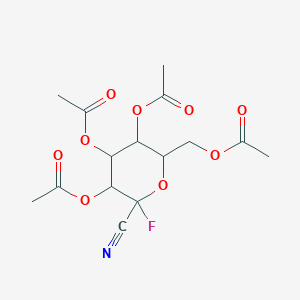
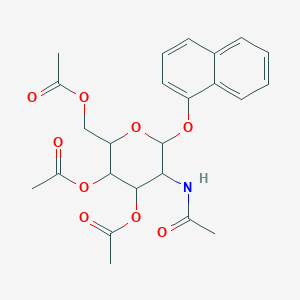

![5,9a-Dihydroxy-3,5,8a-trimethyl-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12324887.png)
![N-[4-[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12324890.png)

